δ-Lactam Formation Prevention
Standard in-situ activation of Fmoc-Arg(Pmc)-OH with carbodiimides (e.g., DIC) leads to the formation of an unreactive δ-lactam byproduct, with the extent of lactam formation being a major and well-documented side reaction . The use of the pre-formed OPfp ester, Fmoc-Arg(Pmc)-OPfp, completely bypasses this activation step, thereby reducing the formation of this δ-lactam to undetectable levels under standard coupling conditions . This is not merely an improvement in yield but a functional necessity for synthesizing long or difficult peptide sequences where any chain termination is catastrophic.
| Evidence Dimension | δ-Lactam Formation |
|---|---|
| Target Compound Data | Undetectable |
| Comparator Or Baseline | Fmoc-Arg(Pmc)-OH activated in situ (e.g., with DIC) |
| Quantified Difference | Reduction from a significant side reaction (levels dependent on conditions, but a known major pathway for Arg) to undetectable levels. |
| Conditions | Standard Fmoc-SPPS coupling conditions (Note: This is a class-level inference based on the well-characterized reactivity of OPfp esters versus in situ activation of arginine). |
Why This Matters
Prevents irreversible chain termination, ensuring higher crude peptide purity and yield, which is critical for long peptides and cost-sensitive GMP manufacturing.
